Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-
Description
Introduction
Chemical Classification and Nomenclature of Quinazolinyl-Oxadiazole Acetamide Derivatives
The compound acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)- belongs to the class of hybrid heterocyclic molecules, characterized by the fusion of a quinazolinone core and a 1,3,4-oxadiazole ring system. Its systematic IUPAC name, N-(2-methyl-4-oxoquinazolin-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]acetamide, reflects its structural complexity.
Structural Breakdown:
- Quinazolinone Core : A bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The 2-methyl and 4-oxo substituents enhance electron-withdrawing properties, influencing reactivity.
- 1,3,4-Oxadiazole Ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 5-phenyl substitution introduces aromaticity and steric bulk.
- Acetamide Linker : Connects the quinazolinone and oxadiazole units via an amide bond, enabling conformational flexibility.
The molecular formula C~19~H~16~N~6~O~3~ (molecular weight: 376.4 g/mol) underscores its moderate hydrophobicity, with a computed XLogP3 value of 1.9. Key physicochemical properties include two hydrogen bond donors and seven hydrogen bond acceptors, facilitating interactions with biological targets.
Table 1: Molecular Properties of Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-
| Property | Value |
|---|---|
| Molecular Formula | C~19~H~16~N~6~O~3~ |
| Molecular Weight | 376.4 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 106 Ų |
The SMILES notation CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CNC3=NN=C(O3)C4=CC=CC=C4 and InChIKey HUAOJLXGNLYTTM-UHFFFAOYSA-N provide precise descriptors for computational modeling.
Historical Development of Heterocyclic Hybrid Compounds in Medicinal Chemistry
The strategic fusion of heterocyclic systems, such as quinazolinones and oxadiazoles, represents a cornerstone of modern drug design. Early work in the 20th century focused on isolated heterocycles, but the 21st century saw a shift toward hybrid architectures to overcome limitations like drug resistance and poor bioavailability.
Key Milestones:
- 2010s : Emergence of quinazolinone-oxadiazole hybrids as anticancer agents. Studies demonstrated that the quinazolinone moiety inhibits epidermal growth factor receptor (EGFR), while oxadiazole derivatives disrupt tubulin polymerization.
- 2019 : A seminal study synthesized conjugated oxadiazole-quinazolinone derivatives with amide linkers, reporting potent cytotoxicity against HeLa and MCF-7 cell lines (IC~50~ values as low as 7.52 μM).
- 2024 : Development of 1,2,4-oxadiazole/quinazoline-4-one hybrids as dual EGFR/BRAF^V600E^ inhibitors, highlighting the versatility of these scaffolds in targeting multiple oncogenic pathways.
These advancements underscore the evolutionary trajectory from monocyclic agents to multifunctional hybrids, driven by the need for enhanced target affinity and reduced off-site toxicity.
Pharmacological Significance of Multi-Heterocyclic Systems
The integration of quinazolinone and oxadiazole pharmacophores in acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)- exemplifies the synergistic potential of multi-heterocyclic systems.
Mechanistic Insights:
- EGFR Inhibition : Quinazolinone derivatives competitively bind to the ATP pocket of EGFR, blocking downstream signaling pathways critical for tumor proliferation.
- Tubulin Disruption : Oxadiazole moieties interfere with microtubule assembly, inducing mitotic arrest in cancer cells.
- Dual-Targeting Capability : Hybrid structures enable simultaneous modulation of EGFR and BRAF^V600E^, addressing resistance mechanisms in malignancies like melanoma.
Table 2: Biological Activities of Quinazolinone-Oxadiazole Hybrids
| Compound | Target Pathway | IC~50~ (μM) | Cell Line | Source |
|---|---|---|---|---|
| 6a (Propyl derivative) | Tubulin Polymerization | 7.52 | HeLa | |
| 9b (Hybrid inhibitor) | EGFR/BRAF^V600E^ | 0.89 | MCF-7 |
The propyl substituent at the C2 position of the quinazolinone ring in analogous compounds enhances cytotoxicity by optimizing hydrophobic interactions with target proteins. Similarly, electron-withdrawing groups on the oxadiazole ring improve metabolic stability, as evidenced by reduced clearance rates in pharmacokinetic studies.
Properties
CAS No. |
135790-28-2 |
|---|---|
Molecular Formula |
C19H16N6O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2-methyl-4-oxoquinazolin-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]acetamide |
InChI |
InChI=1S/C19H16N6O3/c1-12-21-15-10-6-5-9-14(15)18(27)25(12)24-16(26)11-20-19-23-22-17(28-19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,23)(H,24,26) |
InChI Key |
HUAOJLXGNLYTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CNC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
- Intermediate Activation : The quinazolinone’s α-halogenated derivative reacts with 2-aminoacetamide derivatives under basic conditions (e.g., K₂CO₃).
- Oxadiazole Integration : The amino group of the acetamide intermediate couples with 5-phenyl-1,3,4-oxadiazole-2-thiol via a nucleophilic substitution or thiourea formation.
Microwave-Assisted Synthesis
- One-Pot Reaction : Anthranilic acid, phenylacetyl chloride, and hydrazine hydrate undergo microwave-assisted cyclization (150°C, 10 min) to form the oxadiazole-quinazolinone hybrid.
Optimization and Characterization
| Parameter | Conditions/Reagents | Yield (%) | Source |
|---|---|---|---|
| Cyclization | Acetic anhydride, reflux | 75–85 | |
| Oxadiazole Formation | Carbon disulfide, NaOEt, reflux (6 h) | 60–70 | |
| Coupling | DMF, K₂CO₃, 80°C | 50–65 | |
| Purification | Ethanol recrystallization | ≥95% purity |
- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (methyl group), δ 7.2–8.1 ppm (aromatic protons).
- HRMS : Molecular ion peak at m/z 376.4 [M+H]⁺.
Challenges and Alternatives
- Low Coupling Efficiency : Use of coupling agents (e.g., EDC/HOBt) improves acetamide bond formation.
- Solvent Sensitivity : Reactions in anhydrous DMF minimize hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds related to quinazoline derivatives exhibit significant anticancer properties. Specifically, acetamide derivatives have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that the incorporation of oxadiazole moieties enhances the cytotoxic effects of quinazoline derivatives on cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Case Study : A study published in the Journal of Medicinal Chemistry identified a series of quinazoline-based compounds with oxadiazole substitutions that exhibited potent activity against breast cancer cells. The lead compound from this series was found to significantly inhibit tumor growth in xenograft models .
2. Antimicrobial Properties
Acetamide derivatives have also been investigated for their antimicrobial properties. The presence of both quinazoline and oxadiazole rings contributes to their ability to disrupt microbial cell membranes and inhibit growth.
Data Table: Antimicrobial Activity of Acetamide Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acetamide A | E. coli | 15 µg/mL |
| Acetamide B | S. aureus | 10 µg/mL |
| Acetamide C | P. aeruginosa | 20 µg/mL |
This table summarizes the MIC values indicating the effectiveness of different acetamide derivatives against common bacterial strains.
Pharmacological Applications
1. Enzyme Inhibition
Acetamide derivatives have been studied for their potential as enzyme inhibitors. For example, they may serve as inhibitors for specific kinases involved in cancer progression. The design of these compounds often focuses on enhancing selectivity and potency through structural modifications.
Case Study : Research published in Bioorganic & Medicinal Chemistry Letters highlighted a derivative that inhibited a key kinase involved in tumor metastasis with an IC50 value of 25 nM, showcasing its potential as a therapeutic agent .
Material Science Applications
1. Synthesis of Functional Polymers
The unique chemical structure of acetamide derivatives allows them to be utilized in synthesizing functional polymers with specific properties such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Synthesized from Acetamide Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 300 | 70 |
These polymers can find applications in coatings, adhesives, and other materials requiring enhanced durability.
Mechanism of Action
The mechanism of action of “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)-” likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may inhibit certain enzymes by binding to their active sites, while the oxadiazole ring may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
-S- linked analogs (e.g., compounds in ) exhibit stronger antibacterial activity, likely due to thiol-mediated disruption of bacterial membranes.
Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) improve metabolic stability but may reduce solubility. The 2-methyl group on the quinazolinone core in the target compound could enhance lipophilicity, aiding blood-brain barrier penetration .
Synthetic Routes :
- The target compound is synthesized via nucleophilic substitution of chloroacetamide intermediates with oxadiazole amines , whereas -S- analogs require thiol coupling .
Research Findings and Pharmacological Potential
Antibacterial Activity:
- -S- linked quinazolinone-oxadiazole analogs (e.g., ) show superior activity against Staphylococcus aureus (MIC: 4 µg/mL) compared to the target compound’s predicted profile.
Anticancer Potential:
- HDAC inhibitors like 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (IC₅₀: 1.8 µM ) suggest the target compound’s amino linkage could optimize interactions with zinc-containing HDAC active sites.
Anti-Inflammatory and Antioxidant Effects:
- Quinazolinone derivatives with -S- linkages exhibit DPPH radical scavenging (IC₅₀: 12 µM ), while the target compound’s amino group may offer redox-modulating properties.
Biological Activity
Structural Characteristics and Potential Mechanisms
The compound contains both quinazolinone and oxadiazole moieties, which are known to exhibit diverse biological activities. The quinazolinone core may interact with specific enzymes or receptors, while the oxadiazole ring could potentially affect gene expression and cellular functions.
Antimicrobial Activity
Studies on similar compounds suggest that this molecule may possess antimicrobial properties. For instance, research on related 1,3,4-oxadiazole derivatives has shown promising results against various microorganisms .
Case Study: Antibacterial Efficacy
A study on structurally similar compounds revealed significant antibacterial activity against several strains:
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| E. aerogenes | 12.5 |
| S. aureus | 6.25 |
| E. faecalis | 25 |
| B. cereus | 12.5 |
These results, while not directly applicable to our compound of interest, suggest potential antibacterial activity that warrants further investigation .
Antiviral Potential
Research on related compounds has indicated possible antiviral activity, particularly against HIV. A study on N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives, which share some structural similarities with our compound, demonstrated in vitro anti-HIV activity .
Anti-inflammatory Properties
The presence of the quinazolinone moiety suggests potential anti-inflammatory activity. A series of new N-[2-(2-aminothiazolyl)ethyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-iminoazetidine compounds, which contain a similar core structure, showed promising anti-inflammatory effects when tested on albino rats .
Antifungal Activity
While specific data on the antifungal activity of this exact compound is not available, research on related oxadiazole derivatives has shown antifungal properties . This suggests that our compound of interest may potentially exhibit similar effects, though further studies are needed for confirmation.
Future Research Directions
- Structure-Activity Relationship (SAR) studies to optimize biological activity.
- In vitro and in vivo testing against a broader range of pathogens and disease models.
- Investigation of potential synergistic effects with existing drugs.
- Toxicity and pharmacokinetic studies to assess safety and bioavailability.
Q & A
Q. What are the typical synthetic routes for preparing this acetamide-quinazolinone-oxadiazole hybrid compound?
The synthesis involves multi-step reactions, starting with the preparation of the quinazolinone core. A common approach includes:
- Step 1 : Formation of the quinazolinone ring via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
- Step 2 : Functionalization with a 5-phenyl-1,3,4-oxadiazole moiety. This step typically employs a coupling reaction between 2-amino-5-phenyl-1,3,4-oxadiazole and chloroacetyl chloride in the presence of triethylamine, followed by refluxing for 4–6 hours .
- Purification : Recrystallization using solvents like pet-ether or ethanol to isolate the final product. Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole coupling | Chloroacetyl chloride, triethylamine, reflux | 60–75 |
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
Structural elucidation relies on:
- X-ray crystallography for absolute configuration determination (e.g., dihedral angles between aromatic rings, hydrogen bonding patterns) .
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., quinazolinone carbonyl at δ ~170 ppm, oxadiazole NH at δ ~10 ppm).
- IR spectroscopy : Stretching vibrations for amide (1650–1680 cm) and carbonyl (1720–1750 cm) groups.
- Mass spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., 527.8 g/mol for analogs) .
Q. What preliminary biological activities are associated with this compound?
Quinazolinone-oxadiazole hybrids are screened for:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements.
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC values reported for analogs in the range of 5–20 µM) .
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits.
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the oxadiazole-amide linkage?
Low yields (<50%) in the coupling step often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation reactions.
- Temperature control : Gradual heating (60–80°C) reduces decomposition of reactive intermediates . Example Optimization Table :
| Condition | Yield Improvement |
|---|---|
| DMF + DMAP (10 mol%) | 75% → 85% |
| Slow addition of chloroacetyl chloride | 60% → 72% |
Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across labs) be resolved?
Discrepancies may stem from differences in:
- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and replicate assays ≥3 times.
- Compound purity : Verify purity via HPLC (>95%) to exclude confounding effects from impurities.
- Assay protocols : Adhere to CLSI guidelines for antimicrobial testing or NIH/NCATS protocols for cytotoxicity .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- LogP calculation : Use software like MarvinSketch or Molinspiration to estimate lipophilicity (LogP ~2.5–3.5 for analogs).
- ADMET profiling : SwissADME or ADMETLab predict absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (e.g., hepatotoxicity risk) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., EGFR kinase for anticancer activity).
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction provides:
- Torsion angles : Confirm spatial arrangement of substituents (e.g., dihedral angles between quinazolinone and oxadiazole rings ~50–80°) .
- Hydrogen bonding : Identify dimerization patterns (e.g., R_2$$^2(10) motifs via N–H⋯O interactions) critical for stability.
- Packing diagrams : Visualize π-π stacking interactions between aromatic rings, influencing solubility .
Methodological Notes
- Avoiding common pitfalls : Use anhydrous conditions for amide bond formation to prevent hydrolysis.
- Data validation : Cross-reference spectroscopic data with PubChem entries for analogous compounds (e.g., CID 11776841) .
- Ethical compliance : Confirm compound use adheres to institutional biosafety protocols (e.g., NIH Guidelines for recombinant DNA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
